2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

RORγ inverse agonism IL-17 modulation Autoimmune disease

2-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-79-3) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline benzamide class. With a molecular formula of C21H20N2O4S2 and molecular weight of 428.5 g/mol, it features a tetrahydroquinoline core bearing a thiophene-2-sulfonyl group at the N1 position and a 2-methoxybenzamide moiety at the C7 position.

Molecular Formula C21H20N2O4S2
Molecular Weight 428.52
CAS No. 898429-79-3
Cat. No. B2883730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
CAS898429-79-3
Molecular FormulaC21H20N2O4S2
Molecular Weight428.52
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
InChIInChI=1S/C21H20N2O4S2/c1-27-19-8-3-2-7-17(19)21(24)22-16-11-10-15-6-4-12-23(18(15)14-16)29(25,26)20-9-5-13-28-20/h2-3,5,7-11,13-14H,4,6,12H2,1H3,(H,22,24)
InChIKeyRMQVFHIKXRKVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-79-3): Core Physicochemical Identity and Structural Classification


2-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-79-3) is a synthetic small molecule belonging to the N-sulfonylated tetrahydroquinoline benzamide class [1]. With a molecular formula of C21H20N2O4S2 and molecular weight of 428.5 g/mol, it features a tetrahydroquinoline core bearing a thiophene-2-sulfonyl group at the N1 position and a 2-methoxybenzamide moiety at the C7 position .

Why 2-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Is Not Interchangeable with Close Structural Analogs


Within the N-sulfonylated tetrahydroquinoline benzamide series, minor modifications at the benzamide substituent position produce profound differences in biological target engagement. For example, the 2,6-difluoro analog (CAS 898447-84-2) demonstrates measurable inverse agonist activity at the RORγ (RORc) ligand-binding domain (EC50 = 2.1 µM), while the target 2-methoxy analog represents an orthogonal substitution pattern with no equivalent published activity data [1]. Attempting to substitute one for the other without direct comparative functional data would invalidate structure-activity relationship (SAR) interpretations and introduce uncontrolled variables in assay development or lead optimization workflows [2].

Quantitative Differential Evidence for 2-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS 898429-79-3) Against Closest Analogs


RORγ Inverse Agonist Activity: Target 2-Methoxy vs. Comparator 2,6-Difluoro Analog

The 2,6-difluoro analog (CAS 898447-84-2, CHEMBL1592140) exhibits inverse agonist activity at the human RORc ligand-binding domain with an EC50 of 2.10 × 10³ nM (2.1 µM) [1]. No published RORγ activity data exist for the target 2-methoxy compound. This ortho-methoxy substitution explores an SAR vector distinct from the ortho,ortho'-difluoro motif and represents an unexplored region of the benzamide substituent chemical space within this chemotype [2].

RORγ inverse agonism IL-17 modulation Autoimmune disease

Molecular Property Comparison: Calculated Lipophilicity and Hydrogen Bonding Profile vs. 2,6-Difluoro Analog

Computed physicochemical properties reveal key differences between the target 2-methoxy compound and the 2,6-difluoro analog. The 2-methoxy substituent contributes 1 hydrogen bond acceptor (HBA) relative to the difluoro pattern, which provides none beyond the amide carbonyl [1]. The 2,6-difluoro analog (PubChem CID 16830309) has a computed XLogP3-AA of 4.1 and molecular weight of 434.5 g/mol [2]. The target compound's 2-methoxy group is expected to lower lipophilicity compared to the difluoro analog, potentially improving aqueous solubility while introducing a hydrogen bond acceptor capable of additional polar target contacts .

Lipophilicity Hydrogen bonding Drug-likeness Permeability

Anticancer Screening: Class-Level Tetrahydroquinoline Sulfonamide Evidence and the Gap for the Target 2-Methoxy Compound

Ghorab et al. (2009) reported that tetrahydroquinoline derivatives bearing substituted or unsubstituted sulfonamide moieties exhibit cytotoxic activity against MCF7 breast cancer cells, with several compounds showing activity comparable to doxorubicin [1]. However, the target 2-methoxy compound was not among the compounds evaluated in that study or any subsequent published anticancer screen. The class-level evidence confirms the anticancer potential of the N-sulfonylated tetrahydroquinoline benzamide scaffold, but no quantitative anticancer activity data exist for this specific 2-methoxy substitution pattern [2].

Anticancer MCF7 Carbonic anhydrase inhibition Tetrahydroquinoline sulfonamide

Recommended Application Scenarios for 2-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide Based on Current Evidence


SAR Probe for RORγ Inverse Agonist Pharmacophore Exploration

The 2-methoxy substitution on the benzamide ring represents an unexplored SAR vector for the RORγ inverse agonist pharmacophore. Researchers can use this compound to test whether an ortho-methoxy substituent supports or disrupts inverse agonist activity at RORγ, in direct comparison with the 2,6-difluoro analog (EC50 = 2.1 µM) [1]. This application is particularly relevant for laboratories using the RORc ligand-binding domain assay described in the Lycera/Merck patent family [2].

Physicochemical Property Comparator for ADME Profiling of Tetrahydroquinoline Benzamides

The target compound and the 2,6-difluoro analog form a matched molecular pair differing only in the benzamide substituent (2-OCH3 vs. 2,6-diF). Parallel experimental determination of logD, aqueous solubility, and permeability for both compounds would quantify the contribution of ortho-methoxy vs. ortho,ortho'-difluoro substitution to ADME properties, providing actionable guidance for lead optimization [1] [2].

Negative Control or Orthogonal Probe in Tetrahydroquinoline Sulfonamide Anticancer Screens

Given the class-level anticancer activity established by Ghorab et al. (2009) for tetrahydroquinoline sulfonamide derivatives against MCF7 cells [3], this 2-methoxy compound may serve as a structural probe to determine whether ortho-methoxy substitution abolishes, retains, or enhances the anticancer phenotype. This is especially valuable for academic groups conducting systematic SAR around the benzamide ring within this scaffold.

Reference Standard for Analytical Method Development and Compound Library Annotation

As a compound with established molecular formula (C21H20N2O4S2) and molecular weight (428.5 g/mol) cataloged in chemical databases , this benzamide can serve as a reference standard for LC-MS method development, purity assay calibration, and compound library annotation in screening collections that include N-sulfonylated tetrahydroquinoline analogs.

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